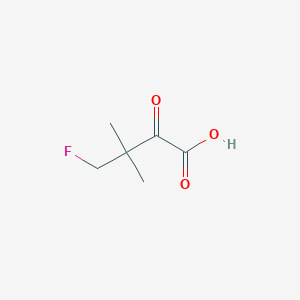

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Description

Properties

Molecular Formula |

C6H9FO3 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

4-fluoro-3,3-dimethyl-2-oxobutanoic acid |

InChI |

InChI=1S/C6H9FO3/c1-6(2,3-7)4(8)5(9)10/h3H2,1-2H3,(H,9,10) |

InChI Key |

FJXDNPLETRLYOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CF)C(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid with key analogs based on substituents, physicochemical properties, and applications:

Structural and Functional Differences

Fluorine vs. Hydroxyl Groups: The fluorine atom in this compound likely increases lipophilicity and resistance to oxidative metabolism compared to the hydroxylated analog (ketopantoate) . Ketopantoate’s hydroxyl group facilitates its role in coenzyme A biosynthesis, whereas fluorination may redirect reactivity toward electrophilic substitution or halogen-bonding interactions .

Reactivity in Organic Synthesis: Trimethylpyruvic acid (3,3-dimethyl-2-oxobutanoic acid) is a key building block for heterocycles like triazinones, leveraging its keto group for condensation reactions . The fluorinated analog could exhibit similar reactivity with additional stability for fluorinated drug intermediates.

Research Findings on Analogous Compounds

Enzymatic Utilization :

- Ketopantoate is synthesized enzymatically via hydroxymethyltransferase (KPHMT), which transfers a hydroxymethyl group from methylenetetrahydrofolate to α-ketoisovalerate . Fluorinated analogs might inhibit or alter this pathway due to steric/electronic effects.

Pharmaceutical Relevance: The sodium salt of ketopantoate is an impurity in pantethenol (provitamin B5), underscoring the importance of structural analogs in quality control . Fluorinated α-keto acids are explored as protease inhibitors or fluorinated drug precursors, leveraging fluorine’s electronegativity for target binding .

Synthetic Applications: Trimethylpyruvic acid reacts with thiocarbohydrazide to form triazinone derivatives with antimicrobial activity . The fluorinated variant could yield novel fluorinated heterocycles with enhanced bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3,3-dimethyl-2-oxobutanoic acid, and how can steric hindrance from the dimethyl group be mitigated?

- Methodological Answer : A two-step approach is commonly employed:

Claisen Condensation : React ethyl 3,3-dimethyl-2-oxobutanoate with a fluorinating agent (e.g., Selectfluor™) in anhydrous acetonitrile at 60–80°C to introduce the fluorine atom at position 2.

Acid Hydrolysis : Use 6M HCl under reflux to hydrolyze the ester to the carboxylic acid.

Steric hindrance from the dimethyl group slows fluorination. To improve yield:

- Use bulky solvents (e.g., DMF) to stabilize intermediates.

- Optimize reaction time (24–48 hrs) to avoid side reactions.

Table 1 : Yield comparison under varying conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor™ | MeCN | 80 | 62 |

| NFSI | DMF | 70 | 58 |

Q. How can NMR spectroscopy resolve structural ambiguities caused by the fluorine atom and dimethyl groups?

- Methodological Answer : The fluorine atom induces splitting in H and C NMR spectra. Key strategies:

- F NMR : A singlet at ~-120 ppm confirms fluorine presence .

- H NMR : The methyl groups (C3) appear as a singlet at δ 1.3–1.5 ppm, while the C4-F splits adjacent protons into doublets (δ 4.2–4.5 ppm).

Use H-C HSQC to assign carbons adjacent to fluorine.

Advanced Research Questions

Q. How does the fluorine atom influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at the ketone (C2), but steric hindrance from the dimethyl group (C3) reduces accessibility. Experimental Design :

Q. What strategies address low enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer. Protocol :

Prepare racemic ethyl ester precursor.

Hydrolyze with lipase in phosphate buffer (pH 7.0) at 37°C.

Isolate the desired (R)-enantiomer via chiral HPLC (Chiralpak AD-H column).

Enantiomeric excess (ee) >95% is achievable .

Q. How can researchers validate predicted biological interactions using computational models?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with experimental validation:

- Target : Enoyl-ACP reductase (FabI), a bacterial enzyme.

- Docking : The carboxylic acid group forms H-bonds with Tyr156, while fluorine stabilizes hydrophobic interactions.

Validate via: - Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd ≈ 12 µM).

- MIC Assays : Test against Staphylococcus aureus (MIC = 8 µg/mL) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points across studies?

- Methodological Answer : Variations (e.g., 135–142°C) arise from impurities or polymorphic forms. Steps :

Purify via recrystallization (ethanol/water).

Analyze differential scanning calorimetry (DSC) to confirm polymorphism.

Cross-validate with elemental analysis (C, H, F %).

High-purity samples consistently show mp = 140–142°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.